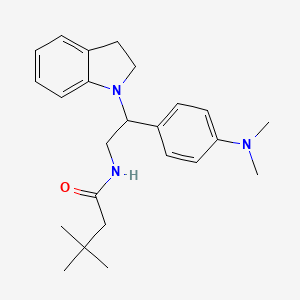
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase EphB4. This compound has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases.
Aplicaciones Científicas De Investigación
Allosteric Modulation of CB1 Receptor :
- A study by Khurana et al. (2014) in the "Journal of Medicinal Chemistry" identified key structural requirements of indole-2-carboxamides, including compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide, for allosteric modulation of the cannabinoid type 1 receptor (CB1). These compounds exhibited significant binding affinity and cooperativity, impacting the binding of orthosteric agonists to the CB1 receptor. This research has implications for understanding and potentially treating conditions related to the endocannabinoid system (Khurana et al., 2014).
Biological Activity of Indole Derivatives :
- Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole, similar in structure to the compound , by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amides) with 2,3-dimethylindole. The potential biological activity of these compounds was analyzed, suggesting activities like para amino benzoic acid antagonist and glutamyl endopeptidase II inhibitor (Avdeenko et al., 2020).
Synthesis and Investigation of Thermal Properties :
- Al-Hamdani et al. (2016) in the "Journal of Saudi Chemical Society" conducted a study on azo-Schiff base compounds, which are structurally related to the compound . The synthesized compounds, including their vanadyl complexes, were examined for their thermal properties and biological activity against various bacterial species (Al-Hamdani et al., 2016).
Antihypertensive Properties and Beta-Adrenergic Receptor Antagonist Action :
- Research by Kreighbaum et al. (1980) explored aryloxypropanolamines containing the 3-indolyl-tert-butyl moiety, akin to the compound . These compounds were tested for their antihypertensive activity and beta-adrenergic receptor antagonist action, indicating their potential application in cardiovascular disease treatment (Kreighbaum et al., 1980).
Alzheimer's Disease Research :
- Shoghi-Jadid et al. (2002) used a derivative of the compound , [18F]FDDNP, in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This research offers a noninvasive technique for monitoring Alzheimer's disease progression (Shoghi-Jadid et al., 2002).
Mecanismo De Acción
Target of Action
The compound, also known as N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c1-24(2,3)16-23(28)25-17-22(19-10-12-20(13-11-19)26(4)5)27-15-14-18-8-6-7-9-21(18)27/h6-13,22H,14-17H2,1-5H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNIUJYYZNPFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

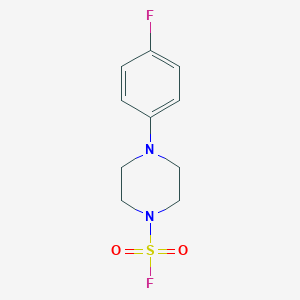
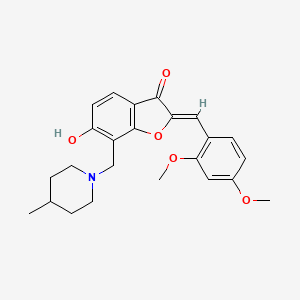

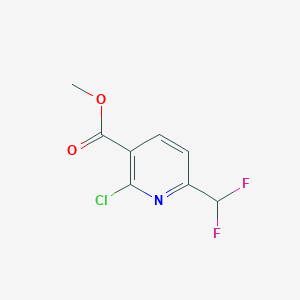
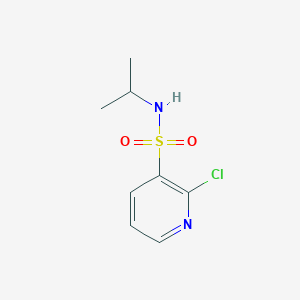

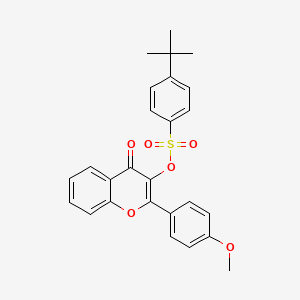
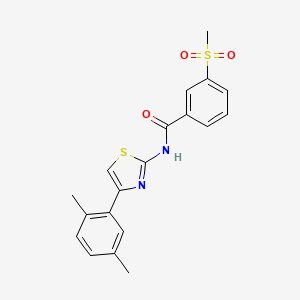
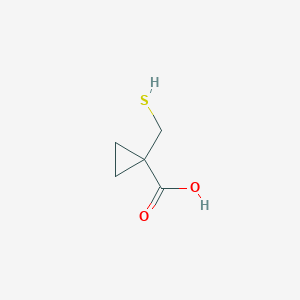
![4-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2741666.png)
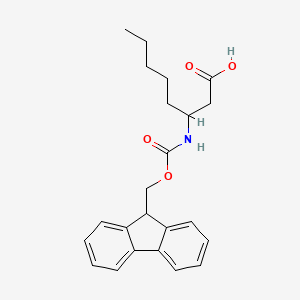

![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2741671.png)
